N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, a fluorophenyl group, and an iodobenzamide moiety
Preparation Methods
The synthesis of N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative and the iodobenzamide component. One common synthetic route includes the following steps:
Synthesis of 1-(2-fluorophenyl)piperazine: : This can be achieved through the reaction of 2-fluoroaniline with piperazine in the presence of a suitable catalyst.
Preparation of 4-iodobenzamide: : This involves the iodination of benzamide using iodine in the presence of an oxidizing agent.
Coupling Reaction: : The final step involves the coupling of the 1-(2-fluorophenyl)piperazine with 4-iodobenzamide using a thioamide formation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: : The iodobenzamide moiety can be oxidized to form iodoarenes.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include iodoarenes, piperazine derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: : It is used in biological assays to study enzyme inhibition and receptor binding.
Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide can be compared with other similar compounds, such as:
N-[4-(3-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-3-iodobenzamide
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-2-iodobenzamide
These compounds differ in the position of the iodine atom on the benzamide ring, which can affect their chemical properties and biological activities. This compound is unique in its specific arrangement of functional groups, which may confer distinct advantages in certain applications.
Properties
IUPAC Name |
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FIN3OS/c19-15-3-1-2-4-16(15)22-9-11-23(12-10-22)18(25)21-17(24)13-5-7-14(20)8-6-13/h1-8H,9-12H2,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJDRVPQFWYTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FIN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.